molecular formula C15H24N4O2 B584491 Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate CAS No. 153473-26-8

Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B584491
CAS No.: 153473-26-8
M. Wt: 292.383
InChI Key: SHEPPWHGJZIPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a 3-methylaminopyridin-2-yl group and a tert-butyl ester group

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution: Reagents such as halides and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a methylaminopyridinyl group and a tert-butyl ester group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

153473-26-8

Molecular Formula

C15H24N4O2

Molecular Weight

292.383

IUPAC Name

tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-10-8-18(9-11-19)13-12(16-4)6-5-7-17-13/h5-7,16H,8-11H2,1-4H3

InChI Key

SHEPPWHGJZIPED-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)NC

Synonyms

4-(3-METHYLAMINO-PYRIDIN-2-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.